![molecular formula C21H21ClN4O2S2 B2402590 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1323387-54-7](/img/structure/B2402590.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4O2S2 and its molecular weight is 461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is DprE1 , a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacterium . The compound’s benzothiazole moiety is believed to play a key role in this interaction .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a critical component of the mycobacterial cell wall . This disruption in the pathway leads to a compromised cell wall, making the bacterium more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, metabolized to various extents, and excreted .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterium’s cell wall, potentially leading to cell death .
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in DNA repair processes. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Characterization
The synthesis of this compound involves several synthetic steps that yield a compound characterized by its unique structural features. The compound's structure has been confirmed through various spectroscopic techniques including NMR and mass spectrometry.
Inhibition of APE1
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide exhibit significant inhibitory activity against APE1. The compound demonstrated low micromolar (µM) activity in purified enzyme assays and whole-cell extract assays from HeLa cells. Notably, it potentiates the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of apurinic sites in treated cells .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the core structure can significantly influence biological activity. For instance:
Compound | Modification | APE1 Inhibition Activity |
---|---|---|
Compound 1 | Substituted at position 6 | Low µM |
Compound 2 | Ethyl group at position 6 | Enhanced activity |
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) | Original structure | Potent inhibitor |
These findings suggest that specific substituents can enhance the binding affinity and specificity towards APE1.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound shows favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In vivo studies in mice indicate good exposure levels in plasma and brain tissue following intraperitoneal administration at doses around 30 mg/kg body weight. The compound's toxicity profile remains to be fully elucidated but initial assessments suggest acceptable safety margins for further development .
Case Studies
Case Study 1: APE1 Inhibitor Efficacy
In a study evaluating the efficacy of APE1 inhibitors in combination with chemotherapeutic agents, N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) was administered alongside TMZ. The results showed a significant increase in tumor cell death compared to TMZ alone, highlighting the potential for this compound as an adjunct therapy in cancer treatment.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. The findings indicated that the compound could mitigate neuronal damage through its action on DNA repair pathways.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2.ClH/c1-3-25-9-8-13-17(11-25)29-21(23-19(26)15-10-12(2)24-27-15)18(13)20-22-14-6-4-5-7-16(14)28-20;/h4-7,10H,3,8-9,11H2,1-2H3,(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBVJXYNEZHUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=NO5)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。